molecular formula C5H7N5 B13110788 2-Aminopyrimidine-5-carboximidamide

2-Aminopyrimidine-5-carboximidamide

Katalognummer: B13110788
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: LBDDRVHQDJXAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminopyrimidine-5-carboximidamide is a heterocyclic compound that belongs to the class of aminopyrimidines. These compounds are characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 2 and a carboximidamide group at position 5 makes this compound particularly interesting for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminopyrimidine-5-carboximidamide typically involves multiple steps starting from acyclic starting materials. One common method involves the use of benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminopyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group.

    Reduction: The reduction of the nitro group back to an amino group.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Wissenschaftliche Forschungsanwendungen

2-Aminopyrimidine-5-carboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-aminopyrimidine-5-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: Lacks the carboximidamide group at position 5.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms at positions 4 and 6 instead of the carboximidamide group.

    2-Aminopyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboximidamide group.

Uniqueness

The presence of the carboximidamide group at position 5 in 2-aminopyrimidine-5-carboximidamide makes it unique compared to other similar compounds. This functional group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C5H7N5

Molekulargewicht

137.14 g/mol

IUPAC-Name

2-aminopyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10)

InChI-Schlüssel

LBDDRVHQDJXAAS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)N)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.